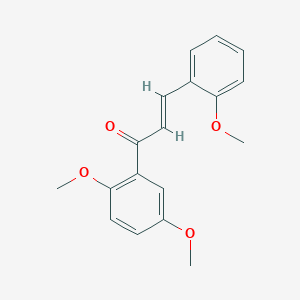

(2E)-1-(2,5-Dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one

Descripción general

Descripción

(2E)-1-(2,5-Dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of methoxy groups on the phenyl rings, which can influence its chemical properties and biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2,5-Dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,5-dimethoxybenzaldehyde and 2-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

(2E)-1-(2,5-Dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, particularly at positions ortho and para to the methoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Epoxides, carboxylic acids.

Reduction: Saturated ketones, alcohols.

Substitution: Halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Overview

(2E)-1-(2,5-Dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. It belongs to the class of compounds known for their potential therapeutic applications, particularly in oncology and anti-inflammatory treatments.

Biological Activities

Chalcones, including this compound, exhibit a range of biological properties that make them promising candidates for drug development:

Anticancer Activity

Numerous studies have highlighted the anticancer potential of chalcone derivatives. The compound has shown effectiveness against various cancer cell lines through mechanisms such as:

- Induction of Apoptosis : Promoting programmed cell death in cancer cells.

- Cell Cycle Arrest : Disrupting the cell cycle progression, which inhibits cancer cell proliferation.

- Inhibition of Tumor Migration and Invasion : Reducing the ability of cancer cells to spread.

For instance, research indicates that certain chalcones with similar structures can inhibit tumor growth and metastasis in models of breast cancer and leukemia .

Anti-inflammatory Effects

Chalcones have also been studied for their anti-inflammatory properties. They can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases and conditions .

Antioxidant Properties

The antioxidant activity of chalcones helps in neutralizing free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing various diseases linked to oxidative damage, including cancer and neurodegenerative disorders .

Case Studies and Research Findings

Several studies provide insights into the specific applications of this compound:

Synthesis and Derivatives

The synthesis of this compound typically involves the condensation reaction between appropriate aldehydes and ketones under basic conditions. The presence of methoxy groups is crucial as they enhance the compound's solubility and biological activity.

Mecanismo De Acción

The mechanism of action of (2E)-1-(2,5-Dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one would depend on its specific biological activity. Generally, chalcones can interact with various molecular targets, including enzymes, receptors, and signaling pathways. For example, they may inhibit enzymes involved in inflammation or cancer cell proliferation, or modulate receptor activity to exert their effects.

Comparación Con Compuestos Similares

Similar Compounds

- (2E)-1-(2,4-Dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one

- (2E)-1-(2,5-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

- (2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one

Uniqueness

The uniqueness of (2E)-1-(2,5-Dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one lies in the specific positions of the methoxy groups on the phenyl rings. These positions can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar chalcones.

Actividad Biológica

(2E)-1-(2,5-Dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activities, particularly its anticancer properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C18H18O4

- Molecular Weight : 298.33 g/mol

- CAS Number : 854835-27-1

Anticancer Activity

Recent studies have highlighted the anticancer potential of chalcone derivatives, including this compound. Various in vitro studies have demonstrated its efficacy against multiple cancer cell lines.

In Vitro Studies

A series of experiments evaluated the compound's cytotoxic effects on different cancer cell lines. The results indicated that this chalcone exhibited significant growth inhibition across various types of cancer:

| Cell Line | GI50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-468 (Breast) | 2.95 | Inhibition of tubulin polymerization |

| OVCAR-8 (Ovarian) | 3.55 | Induction of apoptosis |

| HCT-116 (Colon) | 2.88 | Disruption of cell cycle progression |

The GI50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against these cancer types .

The biological activity of this compound is primarily attributed to its ability to interfere with microtubule dynamics, which is crucial for mitotic spindle formation during cell division. This interference leads to apoptosis in cancer cells.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between the compound and target proteins involved in cell proliferation and survival pathways. The compound has been shown to bind effectively to the colchicine site on tubulin, similar to known antitumor agents like Combretastatin A4 .

Case Studies

Several case studies have documented the effects of this compound on specific cancer types:

- Breast Cancer : In a study involving MDA-MB-468 cells, treatment with the compound resulted in a significant decrease in cell viability and increased apoptosis markers.

- Ovarian Cancer : The compound was tested on OVCAR-8 cells, where it demonstrated potent cytotoxicity and induced G1 phase arrest in the cell cycle.

- Colon Cancer : HCT-116 cells showed reduced proliferation rates upon exposure to varying concentrations of the chalcone, indicating its potential as a therapeutic agent in colorectal cancer treatment.

Propiedades

IUPAC Name |

(E)-1-(2,5-dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-20-14-9-11-18(22-3)15(12-14)16(19)10-8-13-6-4-5-7-17(13)21-2/h4-12H,1-3H3/b10-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNXWDCYUIVJPQR-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)C=CC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.